2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Overview
Description
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is an organic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol. This compound belongs to the nitropyridine family and is characterized by its unique structural features, including a bromine atom, a methyl group, and a nitro group on the pyridine ring. These functional groups significantly influence its reactivity and biological activity, making it a subject of interest in various fields of research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitro group is often correlated with enhanced biological activity, which may play a crucial role in its antimicrobial mechanisms .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor . Research indicates that it can interact with specific biological molecules such as proteins and nucleic acids, leading to alterations in enzyme activity. This interaction may inhibit certain enzymes that are critical in various biochemical pathways, offering insights into its pharmaceutical applications .
The mechanism of action for this compound involves binding to target enzymes or receptors, which can result in either inhibition or activation of specific cellular pathways. The structural characteristics of the compound, particularly the nitro group, are believed to enhance its binding affinity to these biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Chloro-6-methyl-4-nitropyridine 1-Oxide | Chlorine instead of bromine | Different reactivity profile due to halogen substitution |
2-Methyl-4-nitropyridine N-Oxide | Lacks bromine | Exhibits different biological activities |
3-Chloro-4-nitropyridine 1-Oxide | Different substitution pattern | Alters chemical behavior significantly |
These compounds differ primarily in their halogen substituents and substitution patterns on the pyridine ring, leading to variations in their reactivity and applications.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of nitro compounds, including this compound, demonstrated significant efficacy against both gram-positive and gram-negative bacteria. The results indicated that this compound could serve as a promising lead for developing new antimicrobial agents .
Enzyme Inhibition Research
Another investigation focused on the inhibitory effects of various nitro compounds on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The findings suggested that 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1ium exhibited potent inhibition of these enzymes, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJATGFTSNBVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372855 | |
Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60323-99-1 | |
Record name | 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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